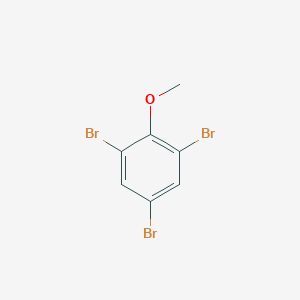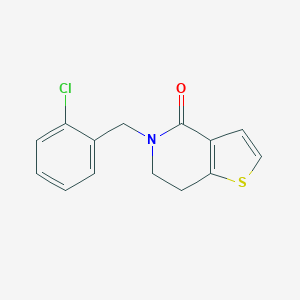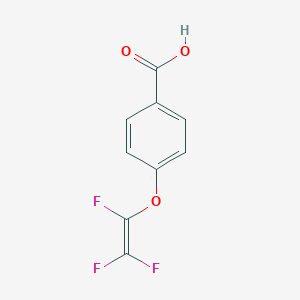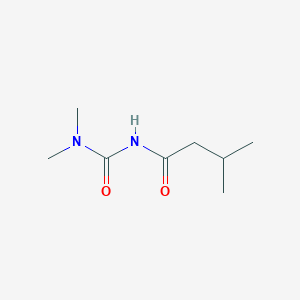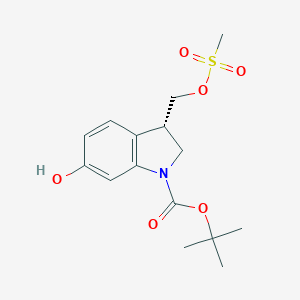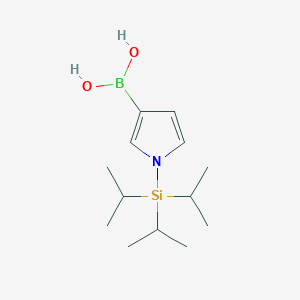
1-(Triisopropylsilyl)pyrrole-3-boronic acid
描述
Synthesis Analysis
The synthesis of pyrrole derivatives has been explored in various studies. For instance, 1-(2-Isocyanophenyl)pyrroles have been prepared and shown to react with aldehydes, ketones, and other compounds in the presence of Lewis acids such as boron trifluoride to yield pyrrolo[1,2-a]quinoxalines with different substituents at the 4-position . Another approach involves the synthesis of halopyridinylboronic acids and esters through a regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate . Although these studies do not directly describe the synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, they provide insights into the types of reactions and conditions that could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the substituents attached to the boron atom. In the case of tris(2-pyridyl)borate complexes, substituents at the pyridine 6-position, such as isopropyl groups, have been shown to affect the formation of complexes with divalent metals and to induce geometric distortions due to steric repulsion . This suggests that the triisopropylsilyl group in 1-(Triisopropylsilyl)pyrrole-3-boronic acid could similarly influence its molecular structure and reactivity.
Chemical Reactions Analysis
Boronic acids and their derivatives are known for their ability to participate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki reaction. The halopyridinylboronic acids and esters synthesized in one study were found to be stable and suitable for Pd-catalyzed coupling with aryl halides . This indicates that 1-(Triisopropylsilyl)pyrrole-3-boronic acid could also be a candidate for such reactions, although specific studies on this compound would be needed to confirm its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are largely determined by their molecular structure. While the provided papers do not directly discuss the properties of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, they do highlight the stability of certain boronic acid derivatives and their crystalline nature . The presence of a triisopropylsilyl group could impart additional steric bulk, potentially affecting the solubility and stability of the compound.
科学研究应用
Synthesis and Structural Studies
- Nitration Studies : The nitration of 1-(triisopropylsilyl)pyrrole leads to a mixture of products, including 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole, following partial acid cleavage of the triisopropylsilyl protecting group. Structural determination of these products contributes to understanding the reactivity and properties of the compound (Kennedy et al., 2006).
Reactivity with Lewis Acids
- Interaction with Tris(pentafluorophenyl)boron : Tris(pentafluorophenyl)boron, a strong Lewis acid, reacts with nitrogen-containing compounds like 1-(triisopropylsilyl)pyrrole, forming coordination adducts. This interaction is significant in studying the reactivity of the compound with various Lewis acids (Focante et al., 2006).
Electrophilic Substitution and Synthesis Pathways
- Electrophilic Substitution Strategy : A strategy involving kinetic electrophilic substitution of 1-(triisopropylsilyl)pyrrole at the β position, followed by fluoride ion-induced desilylation, has been developed. This method is now a preferred route for synthesizing 3-monosubstituted pyrroles (Bray et al., 1990).
Application in Chromophore Development
- Chromophore Production : The compound is used in the synthesis of various chromophores, including porphyrin and hexaphyrin, demonstrating its application in the field of color chemistry and spectroscopy (Krivokapić et al., 2003).
Electrochemical Applications
- Electrochemical Sensing : The compound's derivatives have been studied for their electrochemical behavior, particularly in sensing applications such as fluoride and sugar detection (Nicolas et al., 2001).
Insights into Redox Properties
- Redox Property Studies : Studies on 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole have provided insights into the redox properties of such compounds, which are essential for understanding their electron-transfer processes (Goetsch et al., 2014).
安全和危害
属性
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVAOMVEMGRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376883 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)pyrrole-3-boronic acid | |
CAS RN |
138900-55-7 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
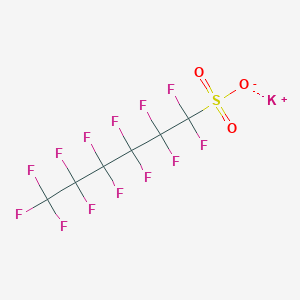
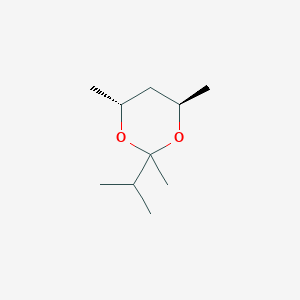

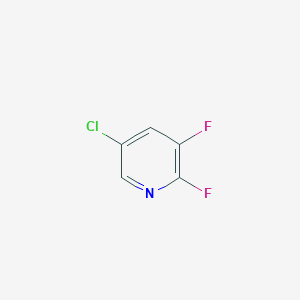

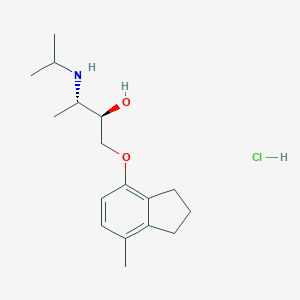
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
